![molecular formula C14H21NO3 B5556894 1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B5556894.png)
1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-ol
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Overview
Description
1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-ol involves several steps. One common synthetic route includes the reaction of 3,5-dimethoxybenzyl chloride with piperidin-4-ol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux to facilitate the formation of the desired product .
Industrial production methods for piperidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon and bases like sodium hydroxide .
Scientific Research Applications
1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-ol can be compared with other similar compounds, such as:
1-[(4-Methoxyphenyl)methyl]piperidin-4-ol: This compound has a similar structure but with a single methoxy group, which may result in different biological activities.
1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol: This compound has methoxy groups at different positions on the phenyl ring, potentially altering its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-13-7-11(8-14(9-13)18-2)10-15-5-3-12(16)4-6-15/h7-9,12,16H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMBSSRIVJOXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(CC2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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